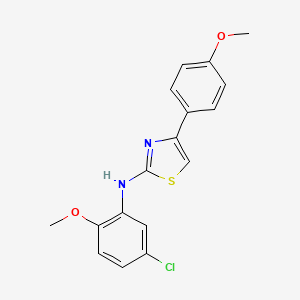

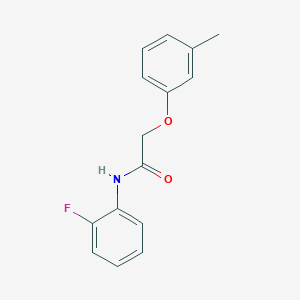

![molecular formula C17H20N2O4S B5569251 ethyl 2-{[(2-ethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5569251.png)

ethyl 2-{[(2-ethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar thiazole derivatives often involves multi-step chemical reactions starting from basic thiazole compounds. For instance, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives were synthesized by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives in an EtOH/TEA solution at room temperature (Mohamed, 2021). Such processes often involve nucleophilic substitution and cyclization steps to introduce the thiazole moiety and other functional groups into the molecule.

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, has been elucidated using various spectroscopic techniques and X-ray crystallography. These studies reveal the detailed atomic arrangement and bonding within the molecules, highlighting the presence of hydrogen-bonded dimers and other intermolecular interactions that influence the compound's physical and chemical properties (Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions, including acylation, methylation, and reactions with electrophilic reagents. These reactions modify the thiazole core and introduce new functional groups, significantly altering the compound's chemical properties and reactivity. For example, acylation of ethyl 2-amino-4-methylthiazole-5-carboxylate yields 2-acetyl(arylsulfonyl)amino derivatives, which can be further transformed into other compounds through deacetylation and esterification (Dovlatyan et al., 2004).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives are significant in chemical synthesis due to their versatile applications. The compound serves as a foundational structure for synthesizing various derivatives with potential antimicrobial activities. For instance, modifications of this compound have led to the development of molecules with improved antimicrobial properties against a range of bacterial and fungal strains. The structure-activity relationship of these derivatives provides insights into designing more effective antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Antimicrobial Studies

Research has also focused on the antimicrobial potential of thiazole derivatives. Specific modifications in the ethyl 2-amino-4-methylthiazole-5-carboxylate structure have shown promise in antimicrobial activities, indicating the compound's utility in developing new antimicrobial agents. This is evident from studies exploring the synthesis of thiazoles and their fused derivatives, demonstrating significant in vitro activity against both bacterial and fungal pathogens (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Molecular Modification and Analysis

Further, the compound has been a subject of synthetic modification to explore its potential in various biological applications. Through molecular modifications and subsequent analysis, researchers have discovered novel properties and applications, including the study of 3D QSAR analysis for antimicrobial activities. Such modifications enhance our understanding of the molecular framework necessary for biological activity and allow for the targeted design of new compounds with desired properties (Desai, Bhatt, & Joshi, 2019).

Structural and Computational Analysis

Structural and computational analyses of derivatives have contributed significantly to the field, offering insights into the design and synthesis of new compounds with potential therapeutic applications. The detailed study of molecular interactions and structure-activity relationships provides a basis for further exploration and development of thiazole derivatives for various scientific applications (Baker & Williams, 2003).

Propiedades

IUPAC Name |

ethyl 2-[[2-(2-ethylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-4-12-8-6-7-9-13(12)23-10-14(20)19-17-18-11(3)15(24-17)16(21)22-5-2/h6-9H,4-5,10H2,1-3H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZMHCBAYBZSFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(=O)NC2=NC(=C(S2)C(=O)OCC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B5569183.png)

![7-(2,5-dimethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5569204.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5569209.png)

![N'-(3,4-dimethoxybenzylidene)-4-[(3-methylphenyl)amino]butanohydrazide](/img/structure/B5569210.png)

![1-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-2-piperazinone](/img/structure/B5569213.png)

![2-phenyl-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5569222.png)

![1-[(4-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5569230.png)

![1-[(4-methyl-5-{1-[(3E)-pent-3-enoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-ol](/img/structure/B5569260.png)

![8-[2-(dimethylamino)benzoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569263.png)